
Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate
Overview
Description
“Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate” is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 .
Synthesis Analysis
While specific synthesis methods for “Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate” were not found in the search results, a related compound, “ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate”, was synthesized and studied for its anti-fibrotic activities . The synthesis of this compound involved the design and creation of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Scientific Research Applications
Anti-Fibrosis Activity
Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate: derivatives have been studied for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .
Synthesis of Pyrimidine Derivatives
The compound serves as a precursor in the synthesis of novel pyrimidine derivatives. These derivatives exhibit a wide range of pharmacological activities and are considered privileged structures in medicinal chemistry .
Antimicrobial Applications
Pyrimidine derivatives synthesized from Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate have been reported to possess antimicrobial properties. This makes them valuable in the development of new antimicrobial agents .
Antiviral Research
The same pyrimidine derivatives also show potential in antiviral research. Their structural properties allow them to be used in the study and development of antiviral medications .
Antitumor Properties
Research into the antitumor properties of pyrimidine derivatives includes the use of Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate . These compounds are being explored for their efficacy in cancer treatment due to their ability to exhibit diverse biological activities .
Chemical Biology
In chemical biology, the compound is used to construct libraries of novel heterocyclic compounds. These libraries are crucial for discovering compounds with potential biological activities .
properties
IUPAC Name |
ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)9(12)8-7(2)5-4-6-11-8/h4-6,9,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEDUTNHGYEROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)
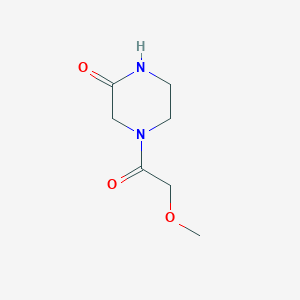
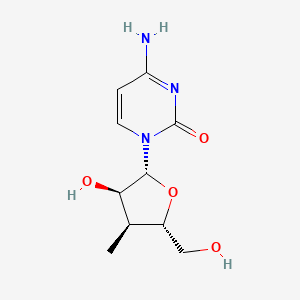

![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)
![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)

![Methoxy[(2-methoxyphenyl)methyl]amine](/img/structure/B1427271.png)
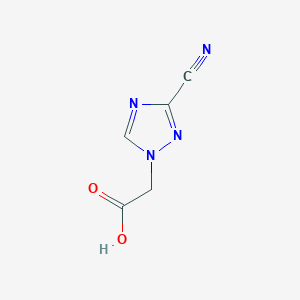
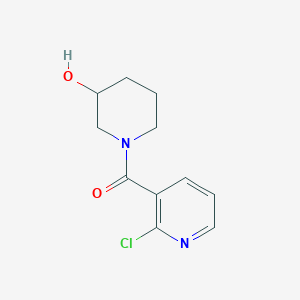
![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)
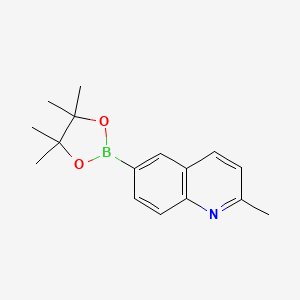
![(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol](/img/structure/B1427277.png)